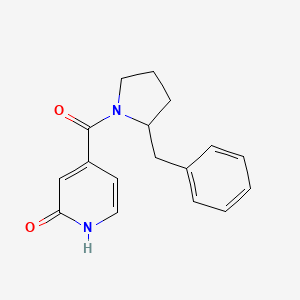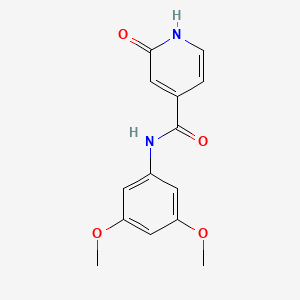![molecular formula C12H18BrN3O2 B6629316 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine (referred to as BMEP) is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.
Mechanism of Action
BMEP acts as an allosteric antagonist at the mGluR5 receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
BMEP has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of glutamate release, and the inhibition of long-term potentiation (LTP) in the hippocampus. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using BMEP in lab experiments is its specificity for the mGluR5 receptor, which allows for the selective modulation of this receptor without affecting other glutamate receptors. However, one limitation is that BMEP has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are a number of future directions for research on BMEP. One area of interest is the potential use of BMEP as a therapeutic agent for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of BMEP. Finally, further research is needed to fully understand the biochemical and physiological effects of BMEP and its potential for use in basic neuroscience research.
Synthesis Methods
The synthesis of BMEP involves a multi-step process that includes the reaction of 4-methoxypyrimidine-2-amine with 1-bromo-3-chloropropane to form 4-methoxy-N-(prop-2-en-1-yl)pyrimidin-2-amine. This intermediate is then reacted with oxane-4-ol and sodium hydride to form 5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine. The final product is obtained after purification and characterization.
Scientific Research Applications
BMEP has been studied for its potential use as a pharmaceutical agent due to its ability to modulate the activity of certain receptors in the brain. It has been shown to act as an antagonist at the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Properties
IUPAC Name |
5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-8(9-3-5-18-6-4-9)15-12-14-7-10(13)11(16-12)17-2/h7-9H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXFHUNZZLJNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC=C(C(=N2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)

![N-[(1-ethylcyclobutyl)methyl]-1-(5-pyridin-3-yl-1H-pyrazol-4-yl)methanamine](/img/structure/B6629240.png)
![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
